

Application Notes and Protocols for PT-2385 Administration in Mouse Xenograft Models

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Compound of Interest

Compound Name: PT-2385

Cat. No.: B610323

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Introduction

PT-2385 is a first-in-class, potent, and selective small-molecule inhibitor of the hypoxia-inducible factor-2 α (HIF-2 α).^{[1][2]} In many cancer types, particularly clear cell renal cell carcinoma (ccRCC), the inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene leads to the stabilization and accumulation of HIF-2 α .^[2] This transcription factor then dimerizes with the aryl hydrocarbon receptor nuclear translocator (ARNT), also known as HIF-1 β , and drives the expression of numerous target genes involved in tumor growth, proliferation, and angiogenesis, such as vascular endothelial growth factor (VEGF), PAI-1, and cyclin D1.^{[3][4]}

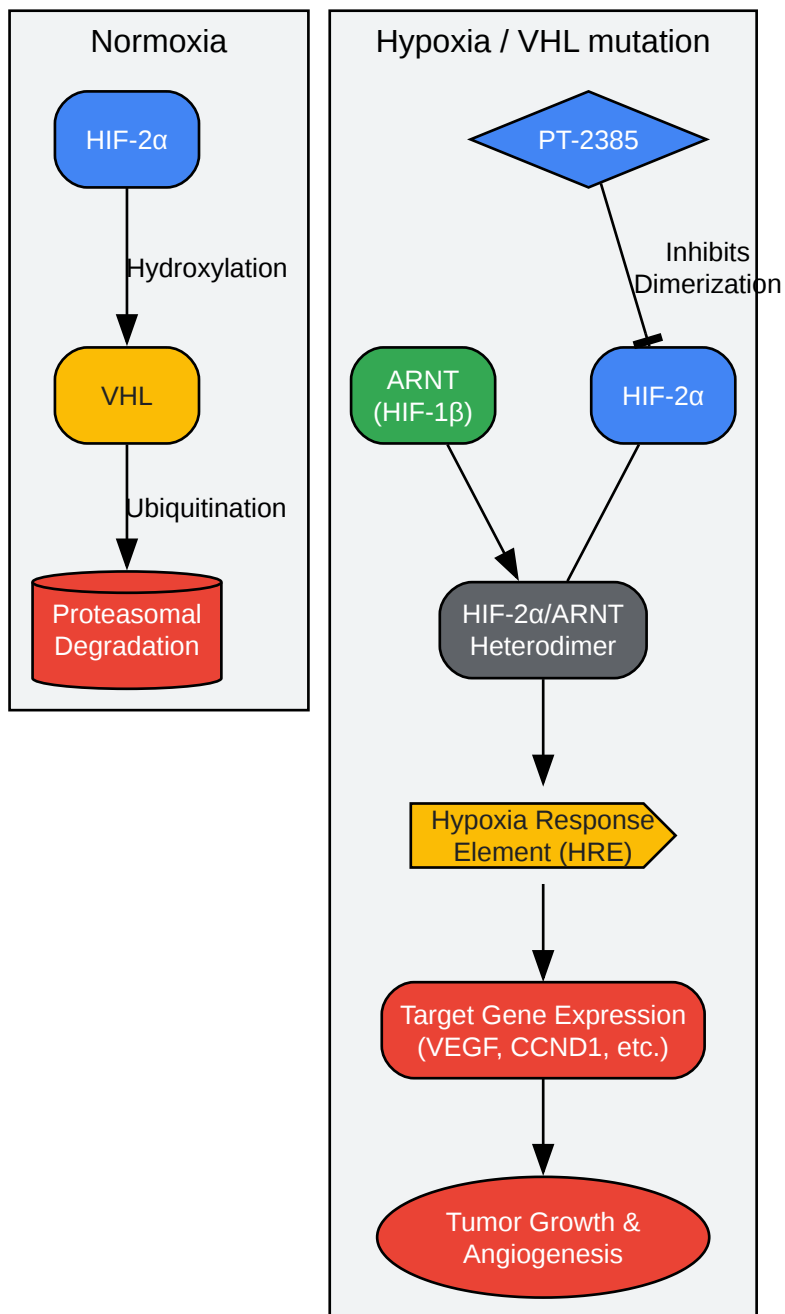
PT-2385 allosterically binds to a pocket in the PAS-B domain of HIF-2 α , preventing its heterodimerization with ARNT and thereby inhibiting the transcription of its target genes.^{[1][2]} ^[5] Preclinical studies in mouse xenograft models have demonstrated that **PT-2385** can lead to significant tumor regression, highlighting its therapeutic potential.^{[1][2][3]}

These application notes provide detailed protocols for the administration of **PT-2385** in mouse xenograft models, focusing on ccRCC models using the 786-O cell line, and outline methods for assessing treatment efficacy.

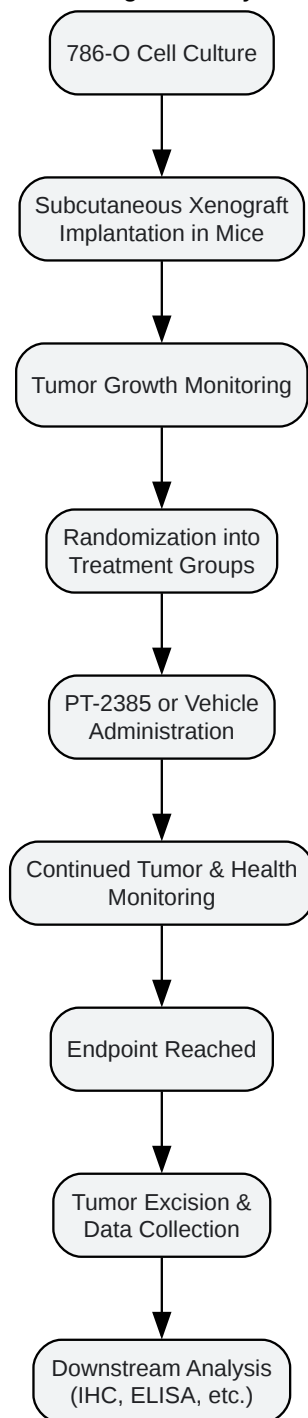
Signaling Pathway

The following diagram illustrates the mechanism of action of **PT-2385** in inhibiting the HIF-2 α signaling pathway.

Mechanism of Action of PT-2385



PT-2385 Xenograft Study Workflow



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